molecular formula C15H14N2O4 B1312577 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid CAS No. 241809-79-0

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Cat. No.: B1312577
CAS No.: 241809-79-0
M. Wt: 286.28 g/mol
InChI Key: HZUDHRTWQOKGOX-UHFFFAOYSA-N
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Description

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is an organic compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a pyridine ring through a methoxycarbonylamino group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-((Pyridin-3-ylmethylene)amino)benzoic acid
  • 4-((Pyridin-3-ylmethoxy)carbonyl)amino)benzoic acid

Uniqueness

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is unique due to its specific structural features, such as the methoxycarbonylamino linkage between the pyridine and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-[(pyridin-3-ylmethoxycarbonylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-14(19)13-5-3-11(4-6-13)9-17-15(20)21-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUDHRTWQOKGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431263
Record name 4-[({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241809-79-0
Record name 4-[({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A N,N-dimethylformamide (150 ml) solution including 65.4 g (0.6 mole) of 3-pyridinemethanol was added dropwise to a N,N-dimethylformamide (300 ml) suspension including 97.2 g (0.6 mole) of N,N′-carbonyldiimidazole at an internal temperature of 10° C. or less. The mixture was then added dropwise to a separately prepared 1 N aqueous sodium hydroxide solution (455 ml) including 75.5 g (0.5 mole) of 4-aminomethylbenzoic acid, followed by stirring at room temperature for 6 hours. To the resultant reaction mixture, a saturated sodium chloride solution was added, and concentrated hydrochloric acid was further added, thereby neutralizing the solution. After aging at 5° C. for 2 hours, the deposited white solid was collected by filtration, washed with water and methanol, and then dried to obtain 140 g (yield: 98%) of 4-[N-(pyridin-3-ylmethoxycarbonyl)amino-methyl]benzoic acid.
Quantity
65.4 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
97.2 g
Type
reactant
Reaction Step Two
Quantity
455 mL
Type
reactant
Reaction Step Three
Quantity
75.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
reactant
Reaction Step Seven
Quantity
150 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A solution of CDI (107 g, 662 mmol) in dry THF (700 mL) was treated with a solution of pyridin-3-ylmethanol (72.2 g, 662 mmol) in THF (300 mL) dropwise over 10 minutes. The resulting solution was stirred for 1.25 hours and then added dropwise over 15 minutes to a water bath cooled suspension of 4-(aminomethyl)benzoic acid (100 g, 662 mmol), Et3N (92 mL, 662 mmol) and DBU (100 mL, 662 mmol) in dry THF (1400 mL). The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and the residue suspended in water (2500 mL), cooled in an ice-water bath and the pH adjusted to 5 with 6 N HCl (˜300 mL). The precipitate was collected by filtration, washed with cold MeOH and dried to give 4-[({[(pyridin-3-ylmethyl)oxy]carbonyl}amino)methyl]benzoic acid as a white solid. 1H NMR (d6-DMSO, 600 MHz) δ 12.82 (br s, 1H), 8.56 (d, J=1.8 Hz, 1H), 8.51 (dd, J=4.8 and 1.8 Hz, 1H), 7.93 (t, J=6.3 Hz, 1H), 7.87 (d, J=8.4 Hz, 2H), 7.76 (t, J=8.4 Hz, 1H), 7.38 (dd, J=7.2 and 4.8 Hz, 1H), 7.33 (d, J=8.4 Hz, 2H), 5.07 (s, 2H), 4.25 (d, J=6.3 Hz, 1H).
Name
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
72.2 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
92 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
1400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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